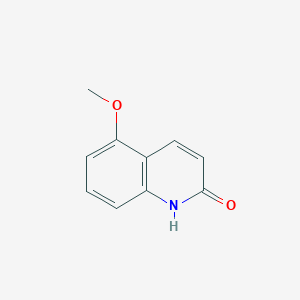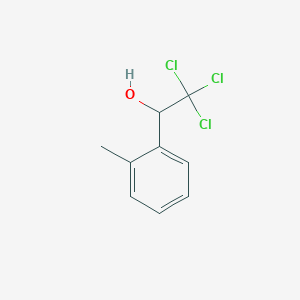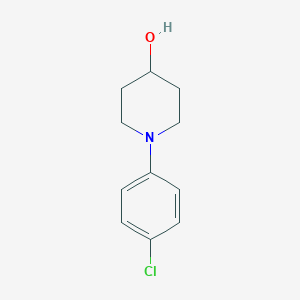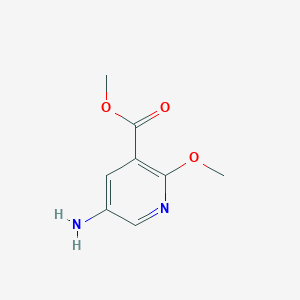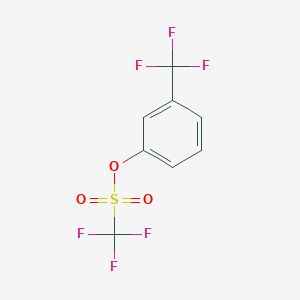
3-(Trifluoromethyl)phenyl trifluoromethanesulfonate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Organic Synthesis
3-(Trifluoromethyl)phenyl trifluoromethanesulfonate: is widely used in organic synthesis as a triflating agent . It facilitates the introduction of the triflyl group into organic molecules, which is a crucial step in synthesizing various pharmaceuticals and agrochemicals. The triflyl group is known for its ability to improve the bioavailability and metabolic stability of therapeutic compounds .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the synthesis of trifluoromethylated aromatic compounds. These compounds are of significant interest due to their potential pharmacological activities. The trifluoromethyl group is particularly important in increasing the lipophilicity and hence the cell membrane permeability of drug molecules .
Material Science
3-(Trifluoromethyl)phenyl trifluoromethanesulfonate: is utilized in material science for the modification of surfaces. It can be used to introduce fluorinated phenyl groups onto material surfaces, which can impart hydrophobic and oleophobic properties, making materials resistant to water and oil .
Catalysis
This compound finds application in catalysis, especially in transition metal-catalyzed reactions . It acts as a ligand that can modulate the electronic and steric properties of the metal center, thus influencing the catalytic activity and selectivity of the reaction .
Peptide Synthesis
In peptide synthesis, 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate is used to protect amino groups during the coupling reactions. The triflyl-protected amino acids can be deprotected under mild conditions, which is essential for the synthesis of delicate peptide chains .
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to its fluorinated structure, this compound is also valuable in NMR spectroscopy as an NMR shift reagent . It can help in the elucidation of the structure of organic compounds by providing clear signals for the trifluoromethyl group, which is beneficial in complex molecular structures .
Safety and Hazards
The safety data sheet for a related compound, phenol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Mécanisme D'action
Target of Action
It’s known that this compound can act as a trifluoromethylating agent , suggesting that it may interact with various biological molecules.
Mode of Action
3-(Trifluoromethanesulfonate)phenyl trifluoromethanesulfonate can act as a trifluoromethyl radical precursor . In the presence of arylthiolate anions, it forms electron donor-acceptor (EDA) complexes . These complexes can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation , leading to the trifluoromethylation of the target molecules .
Result of Action
The molecular and cellular effects of 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate’s action would depend on the specific targets and pathways it affects. The trifluoromethylation of target molecules can alter their properties, potentially affecting their function and interaction within cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate. For instance, the compound’s trifluoromethylation activity can be triggered under visible light irradiation . Other factors, such as temperature, pH, and the presence of other molecules, could also potentially influence its action.
Propriétés
IUPAC Name |
[3-(trifluoromethyl)phenyl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O3S/c9-7(10,11)5-2-1-3-6(4-5)17-18(15,16)8(12,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVXJTWXYGSQAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443530 | |
| Record name | 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)phenyl trifluoromethanesulfonate | |
CAS RN |
199188-30-2 | |
| Record name | 3-(Trifluoromethyl)phenyl triflate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199188-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)phenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethyl)phenyl trifluoromethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



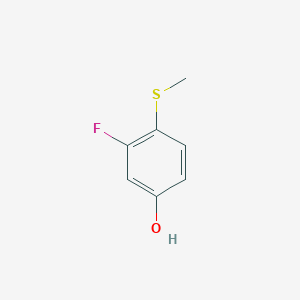
![tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B178305.png)
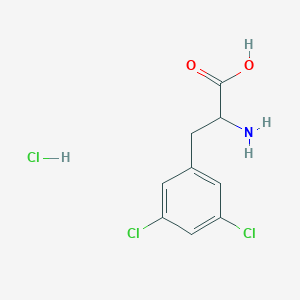
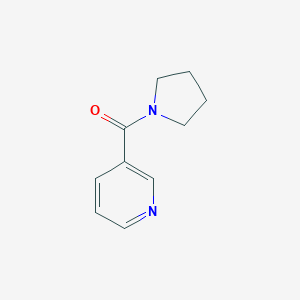
![1-[4-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B178317.png)
